molecular formula C10H8F3N B1421181 4-Methyl-3-(trifluoromethyl)phenylacetonitrile CAS No. 1000526-63-5

4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1421181
CAS RN: 1000526-63-5
M. Wt: 199.17 g/mol
InChI Key: FAFXSMKZLPNZEQ-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (4-M3TFPAN) is a small molecule organic compound that has been studied for its potential applications in a variety of scientific research areas. 4-M3TFPAN is a highly fluorinated compound, with a trifluoromethyl group attached to the benzene ring. Its unique structure and properties make it an attractive candidate for use in a range of research applications.

Scientific Research Applications

Organic Synthesis

4-Methyl-3-(trifluoromethyl)phenylacetonitrile: is a valuable compound in organic synthesis. It serves as a precursor for various aryl trifluoromethylated compounds . The trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilicity and bio-stability, making derivatives of this compound highly desirable for drug development.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize intermediates of drugs. Its incorporation into drug molecules can improve their metabolic stability and membrane permeability . This is crucial for the development of new medications with enhanced efficacy and reduced side effects.

Material Science

The compound’s unique structure allows for its use in the development of n-type organic semiconductors . These materials are essential for creating organic electronic devices , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agrochemical Research

In agrochemical research, 4-Methyl-3-(trifluoromethyl)phenylacetonitrile can be used to create pesticides and herbicides . The trifluoromethyl group enhances the biological activity of these compounds, making them more effective at lower dosages .

Fluorination Chemistry

This compound is a significant reagent in fluorination chemistry. It is used to introduce trifluoromethyl groups into target molecules, a transformation that is highly sought after due to the unique properties conferred by the CF₃ group .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile can be used as standards or reagents in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to quantify or identify other substances .

properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFXSMKZLPNZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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